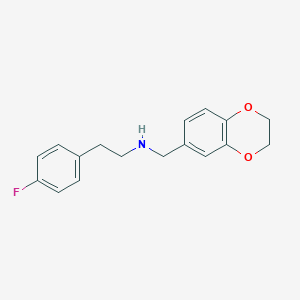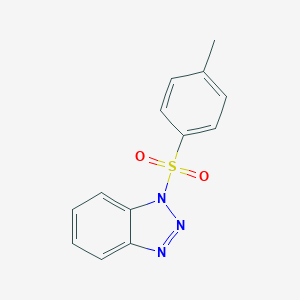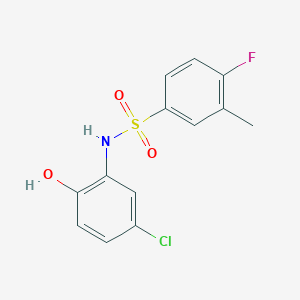
5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide, also known as CELE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a sulfonamide derivative and is categorized as a non-steroidal anti-inflammatory drug (NSAID). It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory conditions.
Mecanismo De Acción
The exact mechanism of action of 5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide is not fully understood, but it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in the inflammatory response and are responsible for the symptoms associated with inflammation, such as pain and fever. By inhibiting the activity of COX enzymes, 5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects, which contribute to its therapeutic properties. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. Additionally, 5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide has been found to inhibit the activity of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of the immune response. By reducing the activity of NF-κB, 5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide further reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a well-studied compound, with a known synthesis method and established properties. This makes it a reliable compound for use in experiments. Additionally, its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the treatment of various inflammatory conditions. However, one limitation of 5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide is that it may exhibit off-target effects, which could complicate the interpretation of experimental results. Additionally, the compound may have limited solubility in certain solvents, which could affect its suitability for certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies could investigate the exact mechanism of action of 5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide, which could provide insight into its therapeutic properties and potential side effects. Another area of research could focus on the development of new formulations of 5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide, such as nanoparticles or liposomes, which could improve its solubility and bioavailability. Finally, the therapeutic potential of 5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide could be further explored in preclinical and clinical studies, with a focus on its efficacy and safety in the treatment of various inflammatory conditions.
Métodos De Síntesis
The synthesis of 5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide can be achieved through a multi-step process, starting with the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 1-phenylethylamine. The resulting product is then subjected to further reactions to yield the final compound. The synthesis of 5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide has been extensively studied, and various modifications to the process have been proposed to optimize the yield and purity of the compound.
Aplicaciones Científicas De Investigación
5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide has been the subject of numerous scientific studies, investigating its potential therapeutic applications. The compound has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory conditions, such as arthritis, asthma, and inflammatory bowel disease. Additionally, 5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide has been found to exhibit analgesic and antipyretic properties, which further expand its potential therapeutic applications.
Propiedades
Nombre del producto |
5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C16H18ClNO3S |
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
5-chloro-2-ethoxy-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO3S/c1-3-21-15-10-9-14(17)11-16(15)22(19,20)18-12(2)13-7-5-4-6-8-13/h4-12,18H,3H2,1-2H3 |
Clave InChI |
NLRSSDALDLVWJM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C)C2=CC=CC=C2 |
SMILES canónico |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-[(2,6-dichlorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-3-amine](/img/structure/B272201.png)


![2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether](/img/structure/B272206.png)
![2-{4-[(2,4,6-Triisopropylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272207.png)
![1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272223.png)
![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)



![1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272297.png)

